2-Iodophenylacetic acid
Overview
Description
2-Iodophenylacetic acid is a chemical compound that is related to phenylacetic acid with an iodine substituent at the ortho position. It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of the iodine atom makes it a versatile building block for further chemical transformations due to its reactivity.
Synthesis Analysis
The synthesis of derivatives of 2-iodophenylacetic acid has been explored in several studies. For instance, the preparation of substituted 2-aminophenylacetic acid derivatives has been reported, which involved testing for anti-inflammatory activity and prostaglandin synthetase inhibition . Another study introduced the [1-cyano-2-(2-iodophenyl)]ethylidene group as an acetal-protecting group for carbohydrate thioglycoside donors, showcasing the compound's utility in carbohydrate chemistry . Additionally, 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives were efficiently reacted with terminal alkynes to yield (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives, demonstrating the compound's application in the synthesis of isobenzofuran derivatives .
Molecular Structure Analysis
The molecular structure of 2-iodophenylacetic acid derivatives can be complex and is often determined using X-ray crystallography. For example, the crystal structure of 2'-iodobiphenyl-4-carboxylic acid, a related compound, was determined to consist of centrosymmetrical hydrogen-bonded dimers with specific angles between the phenyl rings and the carboxyl group .
Chemical Reactions Analysis
2-Iodophenylacetic acid derivatives undergo various chemical reactions. The introduction of the amino group in 2-aminomethylphenylacetic acid, an intermediate of Ceforanide, was achieved by protecting it with a tert-butyloxycarbonyl (BOC) group, indicating the compound's role in the synthesis of antibiotics . Furthermore, the condensation of 4-aminophenylacetic acid with phthalic anhydride led to the synthesis of derivatives with antimicrobial activity, highlighting the potential pharmaceutical applications of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-iodophenylacetic acid derivatives can be characterized using various spectroscopic techniques. Vibrational spectroscopic studies, including FT-IR and FT-Raman, have been conducted on 2-methylphenylacetic acid (MPA), a related compound, to analyze theoretical values and non-linear optical properties . Additionally, the molecular electrostatic potential (MEP) analysis was used to identify reactive sites for electrophilic and nucleophilic attacks, and the natural bond orbital (NBO) analysis provided insights into the stability of the molecule .
Scientific Research Applications
Radiopharmaceutical Development :
- 4-Iodophenylacetic acid, radiolabeled with 131I, shows potential as a radiopharmaceutical equivalent due to its anti-proliferative and anti-differentiating effects in malignancies and tumors (Szűcs et al., 2011).
- Preliminary investigations into 131I-radiolabeled 4-iodophenylacetic acid reveal fast excretion from organs via the kidney and potential for increased tumor uptake at later time points, warranting further investigation (Zeevaart et al., 2012).
Protein Structure Studies :
- Genetically encoding unnatural amino acids like p-iodo-L-phenylalanine (iodoPhe) in Escherichia coli and yeast can facilitate structural studies of proteins, as demonstrated with a T4 lysozyme mutant (Xie et al., 2004).
Chemical Synthesis and Functionalization :
- Pd(II)-catalyzed ortho-C-H iodination reactions of phenylacetic acid substrates using recyclable PdI2 have been achieved, demonstrating the potential for facile drug functionalization and synthesis (Mei et al., 2010).
- The synthesis of 4-aminophenylacetic acid derivatives with antimicrobial activity shows the potential of these compounds in medicinal chemistry (Bedair et al., 2006).
Biosynthesis and Enzymatic Studies :
- Unnatural amino acids, like those containing iodophenyl groups, can replace phenylalanine in bacterial proteins for diverse applications, including metal coordination and photoaffinity labeling (Kirshenbaum et al., 2002).
- The iodide-catalyzed reduction of mandelic acids for the synthesis of phenylacetic acids offers a convenient and scalable method in organic chemistry (Milne et al., 2011).
Pharmacological and Bioimaging Applications :
- Novel iodinated resiniferatoxin derivatives synthesized from 4-acetoxy-3-methoxyphenylacetic acid and resiniferinol-ortho-phenylacetate exhibit high affinity binding for the human vanilloid VR1 receptor, functioning as partial agonists (McDonnell et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-(2-iodophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHXGZHKSYYDIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381620 | |
Record name | 2-Iodophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodophenylacetic acid | |
CAS RN |
18698-96-9 | |
Record name | 2-Iodophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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